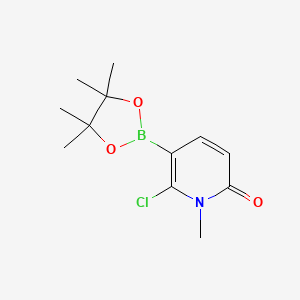

2-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC13803445

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BClNO3 |

|---|---|

| Molecular Weight | 269.53 g/mol |

| IUPAC Name | 6-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |

| Standard InChI | InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16)15(5)10(8)14/h6-7H,1-5H3 |

| Standard InChI Key | RXZUSLYEYYBHHX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C=C2)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C=C2)C)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a six-membered dihydropyridine ring substituted with a chlorine atom at position 2, a methyl group at position 1, and a boronic acid pinacol ester at position 3 . The dihydropyridine ring adopts a partially unsaturated conformation, with keto-enol tautomerism possible at the 6-oxo group. X-ray crystallography of analogous structures (e.g., -aryl dihydropyridine carboxamides) reveals twisted geometries between aromatic and heterocyclic rings, with dihedral angles approaching 90° . Such torsional strain may influence reactivity in coupling reactions.

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 269.53 g/mol | |

| Density | ~1.1 g/cm³ (estimated) | |

| Boiling Point | 347–348°C (extrapolated) | |

| Solubility | Soluble in THF, DMSO, DMF |

The boronic ester group enhances stability against protodeboronation compared to free boronic acids, while the pinacol moiety improves solubility in organic solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step sequence:

-

Boronation: A dihydropyridine precursor undergoes Miyaura borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst.

-

Chlorination: Electrophilic chlorination at position 2 using chlorosuccinimide (NCS) or .

Reaction conditions are tightly controlled (60–80°C, inert atmosphere) to minimize side reactions such as over-chlorination or deboronation. Yields range from 65% to 78% after chromatographic purification.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 70°C ± 2°C |

| Catalyst Loading | 0.5 mol% Pd(PPh₃)₄ |

Automated quality control systems monitor residual palladium (<10 ppm) and chlorination byproducts.

Reactivity and Chemical Transformations

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl linkages critical to pharmaceutical agents. For example:

Reaction efficiency depends on the electronic nature of the aryl halide, with electron-deficient partners (e.g., nitro-substituted) achieving >90% conversion.

Nucleophilic Substitutions

The chlorine atom at position 2 undergoes displacement with amines or alkoxides. In a study of analogous chlorodihydropyridines, primary amines yielded substitution products at 60–75% efficiency under microwave irradiation .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for kinase inhibitors and antiviral agents. Derivatives bearing similar boronic esters have entered clinical trials for oncology targets, leveraging their ability to form reversible covalent bonds with catalytic lysines.

Materials Science

Incorporated into conjugated polymers, the dihydropyridine moiety enhances electron transport properties. Polymers synthesized via Suzuki coupling exhibit tunable band gaps (1.8–2.4 eV), making them candidates for organic photovoltaics.

Future Directions

Ongoing research explores enantioselective functionalization of the dihydropyridine ring and the development of flow chemistry protocols for kilogram-scale production. Computational studies aim to predict regioselectivity in coupling reactions using density functional theory (DFT) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume